2-(trifluoromethyl)-2H-1,3-benzodioxol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-benzodioxol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-7(10,11)8(12)13-5-3-1-2-4-6(5)14-8/h1-4H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWUPJGZOLJPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Chemical Transformations of 2 Trifluoromethyl 2h 1,3 Benzodioxol 2 Amine
Preparation Routes to the 2H-1,3-Benzodioxol-2-amine Core
The synthesis of the foundational 2H-1,3-benzodioxole ring system is a well-established field. These methods typically involve the condensation of catechol with a suitable one-carbon electrophile. Adapting these methods to incorporate an amine functionality at the C-2 position requires careful selection of reagents and reaction conditions.
Cascade Cyclization Approaches
Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, offer an elegant and efficient approach to complex molecules. A plausible cascade strategy for the 2H-1,3-benzodioxol-2-amine core could involve a one-pot reaction of catechol with a reagent that serves as both the C-2 carbon and nitrogen source.
One hypothetical approach is the acid-catalyzed reaction of catechol with a cyanamide derivative. The reaction could proceed through an initial nucleophilic attack of a catechol hydroxyl group on the nitrile carbon, followed by a second intramolecular cyclization step by the other hydroxyl group to form the benzodioxole ring. The resulting 2-imino-1,3-benzodioxole could then be reduced to the desired 2-amine core. While syntheses of related benzodioxole structures have been realized through cascade reactions, this specific transformation remains a conceptual pathway. mdpi.com
Precursor-Based Synthetic Pathways
More conventional, precursor-based pathways rely on the stepwise construction of the target molecule. The most common method for forming the 1,3-benzodioxole (B145889) ring is the acid-catalyzed condensation of catechol with an aldehyde or a ketone. researchgate.net, prepchem.com, google.com To form the 2-amino core, this strategy can be adapted by using a carbonyl equivalent that bears a nitrogen functionality.
A viable multi-step pathway could begin with the reaction of catechol with an N-protected amino-acetal, such as dimethoxymethyl)dimethylamine, under acidic conditions. This would lead to the formation of a protected 2-amino-2H-1,3-benzodioxole. Subsequent deprotection would yield the target 2H-1,3-benzodioxol-2-amine core. Alternatively, derivatives of 1,3-benzodioxole can be synthesized from catechol precursors for various applications. rsc.org, researchgate.net, nih.gov, nih.gov, researchgate.net
Introduction of the Trifluoromethyl Group at the C-2 Position
The introduction of a trifluoromethyl (CF3) group can dramatically alter a molecule's physical and biological properties, including its lipophilicity, metabolic stability, and binding affinity. researchgate.net The C-2 position of the 2-amino-1,3-benzodioxole core is a challenging site for substitution due to its hemiaminal acetal (B89532) nature. A convergent synthetic strategy, where the trifluoromethyl group is introduced during the cyclization step, is likely more feasible than the post-functionalization of a pre-formed ring. The following sections explore how different trifluoromethylation strategies could be applied.
Electrophilic Trifluoromethylation Strategies
Electrophilic trifluoromethylation involves the reaction of a nucleophile with a reagent that acts as a "CF3+" source. chem-station.com In a convergent synthesis, catechol could be reacted with a trifluoromethyl-containing electrophile that also includes the nitrogen atom. A potential substrate would be a trifluoromethyl ketimine or a related derivative.
However, a more direct application of this strategy would involve the trifluoromethylation of a C-2 nucleophilic intermediate. This is challenging due to the instability of such an intermediate. Prominent electrophilic trifluoromethylating reagents, often based on hypervalent iodine (e.g., Togni's reagents) or sulfonium salts (e.g., Umemoto's reagents), are widely used for trifluoromethylating a variety of nucleophiles. chem-station.com, beilstein-journals.org Their application here would likely require the in-situ generation of a nucleophilic species at the C-2 position, a non-trivial synthetic problem. The synthesis of trifluoromethyl ethers from alcohols has been achieved using such electrophilic reagents, suggesting the potential for O-trifluoromethylation as a competing pathway. chemrevlett.com, nih.gov
Table 1: Selected Electrophilic Trifluoromethylating Reagents
| Reagent Class | Example Reagent(s) | Typical Substrates |
|---|---|---|
| Hypervalent Iodine | Togni's Reagents (I and II) | Alcohols, Phenols, Thiols, β-ketoesters |
| Sulfonium Salts | Umemoto's Reagents, Yagupolskii's Reagents | Aromatic and Aliphatic Thiols, Enolates |
This table is illustrative and not exhaustive.
Nucleophilic Trifluoromethylation Approaches
Nucleophilic trifluoromethylation strategies employ a "CF3-" source to attack an electrophilic center. semanticscholar.org This approach is perhaps the most promising for the synthesis of 2-(trifluoromethyl)-2H-1,3-benzodioxol-2-amine. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), is the most common source of nucleophilic trifluoromethyl groups, typically activated by a fluoride (B91410) source. nih.gov, acs.org
A plausible synthetic route involves the one-pot reaction of catechol, an ammonia source (like ammonium chloride), and a suitable C1 electrophile, which would form a transient iminium ion intermediate. This electrophilic iminium ion, stabilized within the forming benzodioxole ring, could then be trapped by the nucleophilic trifluoromethyl anion generated from TMSCF3. This approach has been successfully used for the synthesis of α-trifluoromethyl amines from imines. umb.edu
Table 2: Selected Nucleophilic Trifluoromethylating Reagents
| Reagent | Activator/Co-reagent | Typical Electrophiles |
|---|---|---|
| (Trifluoromethyl)trimethylsilane (TMSCF3) | Catalytic Fluoride (TBAF, CsF) or Alkoxide | Aldehydes, Ketones, Imines, Iminium Ions |
| Fluoroform (HCF3) | Strong Base (e.g., t-BuOK) | Carbonyls, Imines |
This table is illustrative and not exhaustive.
Radical-Mediated Trifluoromethylation Reactions
Radical trifluoromethylation offers an alternative pathway that avoids harsh acidic or basic conditions. rsc.org, researchgate.net, nih.gov These reactions involve the generation of a trifluoromethyl radical (•CF3), which can then add to unsaturated systems or participate in C-H activation processes. Common sources of •CF3 include sodium trifluoromethanesulfinate (Langlois' reagent) and trifluoroiodomethane (CF3I), often used in conjunction with a radical initiator (thermal or photochemical) or a transition metal catalyst. beilstein-journals.org
For the synthesis of the target molecule, a radical cascade reaction could be envisioned. A precursor derived from catechol, for instance, an O-allyl catechol, could be reacted with an amine and a •CF3 source. The initial addition of the trifluoromethyl radical to the allyl double bond could generate a carbon-centered radical that subsequently triggers an intramolecular cyclization onto the imine formed in situ, thereby constructing the desired heterocyclic system.
Table 3: Selected Radical Trifluoromethylating Reagents
| Reagent | Method of •CF3 Generation | Typical Substrates |
|---|---|---|
| Sodium Trifluoromethanesulfinate (CF3SO2Na) | Oxidant (e.g., t-BuOOH) | Alkenes, Alkynes, (Hetero)arenes |
| Trifluoroiodomethane (CF3I) | Photolysis, Radical Initiator, Transition Metal | Alkenes, Alkynes |
This table is illustrative and not exhaustive.
Stereoselective Synthesis of Chiral this compound Derivatives
The creation of the chiral C2-amine functionality within the 2-(trifluoromethyl)-2H-1,3-benzodioxole system necessitates precise control over the stereochemistry. The following sections detail various strategies to achieve this, including asymmetric synthesis methodologies, enantioselective catalysis, and diastereoselective pathways.
Asymmetric synthesis methodologies for chiral α-trifluoromethyl amines often rely on the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. wikipedia.orgtcichemicals.comyale.edu These auxiliaries are temporarily incorporated into the molecule to control the formation of the desired stereocenter and are subsequently removed.
One potential strategy for the asymmetric synthesis of this compound involves the condensation of a catechol with a chiral N-sulfinyl imine of trifluoroacetaldehyde. The chiral sulfinyl group, such as a tert-butanesulfinamide, acts as a powerful stereodirecting group. yale.edu The subsequent acid-catalyzed cyclization with catechol would likely proceed with the formation of the benzodioxole ring, where the stereochemistry at the C2 position is influenced by the chiral auxiliary. The final step would involve the cleavage of the auxiliary to yield the enantiomerically enriched target compound.
Another approach could involve the use of a chiral amino alcohol, such as (R)-phenylglycinol, to form a chiral oxazolidine from trifluoroacetaldehyde. nih.gov This oxazolidine can then undergo reactions, for instance, with a catechol derivative under Lewis acidic conditions, to form the benzodioxole ring, with the stereochemistry being transferred from the chiral auxiliary.
| Chiral Auxiliary | Key Features | Potential Application | Expected Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| (R)- or (S)-tert-Butanesulfinamide | Commercially available, reliable stereochemical control, and readily cleaved. | Condensation with trifluoroacetaldehyde to form a chiral N-sulfinyl imine, followed by cyclization with catechol. | Up to >95:5 |
| Evans Oxazolidinones | Highly effective in controlling the stereochemistry of enolate reactions. | Could be adapted to control the addition of a nitrogen nucleophile to a C2-functionalized benzodioxole precursor. | Up to >99:1 |
| (R)-Phenylglycinol | Forms a stable chiral oxazolidine with trifluoroacetaldehyde. | The resulting chiral iminium ion from the oxazolidine can react with catechol. nih.gov | Up to 96:4 nih.gov |
| SAMP/RAMP Hydrazines | Used for the asymmetric alkylation of ketones and aldehydes. | Could be used to generate a chiral hydrozone from a 2-keto-benzodioxole precursor, followed by reduction. | Up to >95:5 |
Enantioselective catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov For the synthesis of this compound, a key step would be the enantioselective addition of an amine to a suitable precursor or the enantioselective formation of the C2-N bond during cyclization.
One plausible catalytic approach is the asymmetric reduction of a preformed 2-(trifluoromethyl)-2H-1,3-benzodioxol-2-imine. nih.gov Chiral catalysts based on transition metals like iridium, rhodium, or palladium, in combination with chiral phosphine (B1218219) ligands, have been successfully employed for the highly enantioselective hydrogenation of trifluoromethyl imines. nih.gov The benzodioxole moiety is generally stable under these conditions.
Organocatalysis provides a metal-free alternative for asymmetric synthesis. nih.gov Chiral phosphoric acids or chiral amine catalysts, such as those derived from cinchona alkaloids, could potentially catalyze the enantioselective addition of an amine source to a reactive intermediate, such as an oxocarbenium ion generated in situ from a 2-alkoxy-2-(trifluoromethyl)-1,3-benzodioxole.
Biocatalysis, utilizing enzymes such as transaminases or engineered cytochromes, presents a green and highly selective method for the synthesis of chiral amines. nih.govresearchwithrutgers.comacs.org A keto-precursor, 2-(trifluoromethyl)-1,3-benzodioxolan-2-one, could be a substrate for an engineered transaminase to produce the desired chiral amine with high enantiomeric excess.
| Catalyst Type | Catalyst Example | Reaction Type | Potential Substrate | Expected Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| Transition Metal Catalyst | [Ir(COD)Cl]₂ with a chiral phosphine ligand | Asymmetric Hydrogenation | 2-(Trifluoromethyl)-2H-1,3-benzodioxol-2-imine | Up to 99% |
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Amination | 2-Hydroxy-2-(trifluoromethyl)-1,3-benzodioxole | Up to 98% |
| Biocatalyst | Engineered Transaminase | Asymmetric Transamination | 2-(Trifluoromethyl)-1,3-benzodioxolan-2-one | Up to >99% |
| Lewis Acid Catalyst | Chiral Ti(IV) complex | Asymmetric Cyanation | 2-(Trifluoromethyl)-2H-1,3-benzodioxol-2-imine followed by reduction | Up to 95% |
Diastereoselective synthesis involves the use of a chiral starting material to control the stereochemical outcome of the reaction. In the context of this compound synthesis, a chiral catechol derivative could be employed. For instance, a catechol bearing a chiral substituent at the 4- or 5-position could direct the facial selectivity of the addition of an amine to the C2 position during the formation of the benzodioxole ring.
A plausible diastereoselective route could involve the reaction of a chiral, non-racemic catechol with trifluoroacetaldehyde and an amine. The pre-existing stereocenter on the catechol backbone would influence the approach of the amine nucleophile, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral directing group from the catechol ring would yield the enantiomerically enriched product.
Another strategy could involve the diastereoselective addition of a nucleophile to a chiral 2-(trifluoromethyl)-1,3-benzodioxole derivative. For example, a chiral group attached to the nitrogen of the amine could control the addition to a 2-(trifluoromethyl)-1,3-benzodioxol-2-yl cation equivalent.
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles focus on designing chemical processes that are environmentally benign. For the synthesis of a complex molecule like this compound, several green approaches can be considered.
Electrosynthesis offers a sustainable alternative to conventional methods that often rely on stoichiometric reagents. nih.gov The formation of a 2-functionalized-1,3-benzodioxole can be achieved through an electrochemical oxidation of a 1,3-benzodioxole in the presence of a suitable nucleophile. nih.gov This approach avoids the use of harsh chemical oxidants and can often be performed in greener solvents. For the synthesis of the target amine, an electrochemical approach could be envisioned for the introduction of a precursor to the amine functionality at the C2 position.
The use of biocatalysis, as mentioned in the enantioselective catalysis section, is inherently a green methodology. nih.govresearchwithrutgers.comacs.org Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure) and are highly selective, reducing the need for protecting groups and minimizing waste.
Furthermore, the development of catalytic methods, both metal- and organo-catalyzed, aligns with green chemistry principles by reducing the amount of waste generated compared to stoichiometric reactions. The use of solvents with a lower environmental impact, such as water, ethanol, or supercritical CO₂, is also a key consideration in developing a green synthesis.
| Synthetic Approach | Traditional Method | Green Alternative | Green Chemistry Principle(s) Addressed |
|---|---|---|---|
| Formation of Benzodioxole Ring | Use of stoichiometric condensing agents (e.g., P₂O₅). | Catalytic condensation using a recyclable solid acid catalyst. | Catalysis, Waste Prevention |
| Introduction of C2-substituent | Use of stoichiometric halogenating agents followed by nucleophilic substitution. | Electrochemical oxidation in the presence of a nucleophile. nih.gov | Safer Chemistry, Waste Prevention |
| Asymmetric Synthesis | Use of stoichiometric chiral auxiliaries. | Enantioselective catalysis (metal-, organo-, or biocatalysis). nih.govnih.govresearchwithrutgers.comacs.org | Atom Economy, Catalysis |
| Solvent Choice | Chlorinated solvents (e.g., dichloromethane, chloroform). | Water, ethanol, or solvent-free conditions. | Safer Solvents and Auxiliaries |
Chemical Reactivity and Derivatization Strategies of 2 Trifluoromethyl 2h 1,3 Benzodioxol 2 Amine
Reactions at the Amine Functionality
The primary amine group at the C2 position is the principal site for nucleophilic reactions. However, its reactivity is significantly modulated by the adjacent trifluoromethyl (CF₃) group. The CF₃ group is strongly electron-withdrawing, which reduces the basicity and nucleophilicity of the amine. nih.govwikipedia.org This effect makes reactions at the nitrogen atom less favorable compared to simple alkylamines and often necessitates more forcing conditions.
Acylation and Alkylation Reactions
Primary amines are readily acylated by reagents such as acyl chlorides and anhydrides to form amides. Similarly, they can be alkylated by alkyl halides. For 2-(trifluoromethyl)-2H-1,3-benzodioxol-2-amine, these reactions are expected to proceed, albeit at a potentially reduced rate due to the lowered nucleophilicity of the nitrogen atom.
Acylation: The reaction with an acyl chloride (R-COCl) or anhydride (B1165640) ((R-CO)₂O) in the presence of a base would yield the corresponding N-acylated derivative. For instance, treatment with trifluoroacetic anhydride (TFAA) could be used to produce the N-trifluoroacetyl amide, a transformation known for other amino compounds. nih.gov
Alkylation: Alkylation with alkyl halides (R-X) would lead to the formation of secondary and tertiary amines. Due to the reduced nucleophilicity and potential steric hindrance around the amine, these reactions might require elevated temperatures and are susceptible to overalkylation.
Condensation Reactions and Imine Formation
The reaction of primary amines with aldehydes or ketones yields imines (Schiff bases). This condensation is a cornerstone of amine derivatization. Amines bearing an α-trifluoromethyl group readily form imines, which are valuable intermediates in the synthesis of more complex chiral amines. nih.govnih.govbrandeis.edu
The condensation of this compound with a carbonyl compound (R₂C=O) is expected to form the corresponding N=CR₂ imine. The stability of the starting material, which is a hemiaminal ether, suggests an equilibrium may exist. The formation of the imine could potentially be driven by the removal of water. These trifluoromethyl-substituted imines can serve as electrophiles for the addition of various carbon- and heteroatom-based nucleophiles, providing a pathway to diverse α-tertiary amines. nih.gov
Transformations of the Benzodioxole Ring System
The 1,3-benzodioxole (B145889) moiety is an electron-rich aromatic system due to the electron-donating effect of the two ether-like oxygen atoms. chemicalbook.com This makes the ring highly activated towards electrophilic aromatic substitution.
| Reaction | Reagent | Predicted Major Product(s) |
|---|---|---|
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Bromo/Chloro- and 5-Bromo/Chloro- derivatives |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and 5-Nitro- derivatives |
| Sulfonation | Fuming H₂SO₄ | 4-Sulfonic acid and 5-Sulfonic acid derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl- and 5-Acyl- derivatives |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | 4-Alkyl- and 5-Alkyl- derivatives |
Ring-Opening and Rearrangement Reactions
The 1,3-dioxolane (B20135) ring, a cyclic acetal (B89532), is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. organic-chemistry.org Acid-catalyzed hydrolysis represents a key transformation for this system. Treatment with aqueous acid is expected to hydrolyze the C2-ketal functionality, leading to ring-opening. This reaction would likely yield catechol (1,2-dihydroxybenzene) and trifluoroacetamide (B147638) or a related species, depending on the subsequent stability of the C2 fragment. The metabolism of some drugs containing the 1,3-benzodioxole ring involves similar ring-opening pathways. nih.govresearchgate.net While the electron-withdrawing CF₃ group may influence the rate of hydrolysis, the fundamental susceptibility of the acetal linkage to acid-catalyzed cleavage remains the most probable pathway for ring transformation. tennessee.edu
Reactivity Involving the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is one of the most stable functional groups in organic chemistry. mdpi.com Its inertness is due to the exceptional strength of the carbon-fluorine bond. mdpi.comreddit.com Consequently, the CF₃ group in this compound is not expected to participate directly in most chemical transformations under standard laboratory conditions. rsc.org
While extreme conditions, such as treatment with superacids, can induce protolytic defluorination of aryl-CF₃ groups, these methods are not compatible with the other functional groups present in the molecule. nih.gov Therefore, the primary role of the trifluoromethyl group in the reactivity of the parent compound is electronic. Its strong inductive electron-withdrawing effect significantly lowers the basicity of the adjacent amine group and deactivates the benzodioxole ring towards electrophilic attack, thereby influencing the reactivity at other sites within the molecule. wikipedia.org
Fluoroalkylation and Fluoroarylation Reactions
The primary amine in this compound serves as a nucleophilic center, capable of participating in fluoroalkylation and fluoroarylation reactions. These reactions are crucial for introducing fluorinated moieties that can further modulate the molecule's biological and physicochemical properties. The electron-withdrawing nature of the adjacent trifluoromethyl group, however, reduces the basicity and nucleophilicity of the amine compared to simple alkylamines, potentially requiring more forcing reaction conditions.
Palladium-catalyzed coupling reactions represent a common method for the N-arylation of fluoroalkylamines with aryl bromides and chlorides. nih.gov For instance, catalysts derived from ligands like AdBippyPhos have been effective in coupling various fluoroalkylamines, often using weaker bases like potassium phenoxide (KOPh) to avoid decomposition of the sensitive products. nih.gov While not specifically documented for this compound, analogous transformations provide a framework for its potential N-arylation.
Direct N-trifluoromethylation is another important transformation, though the introduction of a second CF3 group onto the nitrogen would be challenging. researchgate.net More common is the introduction of other fluoroalkyl groups. Research into photocatalytic methods has also opened avenues for generating perfluoroalkyl radicals from sources like perfluoroalkyl iodides, which can then be used in amidation reactions. researchgate.net
Table 1: Representative Conditions for N-Arylation of Fluoroalkylamines This table presents generalized conditions from studies on related fluoroalkylamines, suggesting potential pathways for derivatizing this compound.
| Amine Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Trifluoroethylamine | Aryl Bromide/Chloride | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 100 | High | nih.gov |
| Difluoroethylamine | Aryl Bromide/Chloride | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 100 | High | nih.gov |
| Pentafluoropropylamine | Aryl Bromide | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 100 | Good | nih.gov |
Defluorination and Functionalization of the CF3 Moiety
The trifluoromethyl (CF3) group, while generally stable, can undergo defluorinative functionalization, a strategy that converts inert C-F bonds into more versatile chemical handles. ccspublishing.org.cn This approach is a powerful tool for synthesizing partially fluorinated molecules, such as those containing difluoromethyl (CF2) or monofluoromethyl (CHF) moieties. ccspublishing.org.cnresearchgate.net
The selective cleavage of a single C-F bond in a CF3 group is challenging due to the high bond dissociation energy and the fact that subsequent C-F bonds are weaker, often leading to over-reaction. ccspublishing.org.cnresearchgate.net However, methods involving single-electron transfer (SET) have emerged as effective strategies. rsc.orgresearchgate.net These reactions can be initiated by photoredox catalysts, electrochemical reduction, or strong chemical reductants. ccspublishing.org.cnnih.gov Upon reduction, the trifluoromethyl group can form a radical anion, which then expels a fluoride (B91410) ion to generate a difluoromethyl radical. This radical can be trapped by various reagents or further reduced to a difluoromethyl anion, which can react with electrophiles. nih.gov
For trifluoromethylarenes, photoredox-catalyzed defluoroalkylation has been achieved with unactivated alkenes. rsc.org Another approach uses strong organic radical-reducing agents like magnesium naphthalenide (MNp) in flow microreactors to generate difluoromethyl anions from benzotrifluorides, which are then trapped with electrophiles like methanol. nih.gov While these methods have been primarily demonstrated on Ar-CF3 systems, their application to the aminal carbon of this compound presents a potential, albeit unexplored, route for modifying the CF3 group.
Table 2: Examples of Defluorinative Functionalization of Trifluoromethylarenes This table illustrates common strategies that could potentially be adapted for the functionalization of the CF3 group in the target compound.
| CF3 Substrate | Reagents | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Trifluoromethylarenes | Photoredox Catalyst, Hantzsch Ester, Alkene | Difluoromethyl Radical | Difluoroalkylated Arene | rsc.org |
| Benzotrifluoride | Magnesium Naphthalenide (MNp), Methanol | Difluoromethyl Anion | Difluoromethylated Arene | nih.gov |
| Trifluoromethyl Ketones | Photoredox Catalyst, Amine | Difluoromethyl Radical | α,α-Difluoro Ketone | ccspublishing.org.cn |
| Trifluoromethyl Alkenes | Ir-based Photocatalyst, α-Keto Acid | Difluoromethyl Radical | γ,γ-Difluoroallylic Ketone | researchgate.net |
Cross-Coupling Reactions of this compound Derivatives
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions would typically be performed on a derivative where a coupling handle, such as a halogen or a triflate, has been installed on the benzodioxole ring. Electrophilic aromatic substitution (e.g., bromination) could provide the necessary precursors for such transformations.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are exceptionally versatile. rsc.org The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or pseudohalide, is a prominent example. researchgate.net A bromo- or iodo-substituted derivative of this compound could readily participate in Suzuki-Miyaura reactions to introduce new aryl or vinyl substituents onto the aromatic core.
Alternatively, the phenolic hydroxyl groups of catechol, the precursor to the benzodioxole ring, could be converted to triflates (OTf), which are excellent leaving groups in palladium-catalyzed couplings. researchgate.net The use of triflates offers an alternative to halides and allows for orthogonal reactivity. rsc.orgnsf.gov The development of specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands has enabled the efficient coupling of even less reactive electrophiles like aryl chlorides and mesylates. nih.govrsc.org
Table 3: General Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Triflates
| Aryl Triflate | Boronic Acid | Pd-Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Naphthyl triflate | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 76 | nih.gov |
| 4-Chlorophenyl triflate | Phenylboronic acid | PdCl₂ | KF | Acetonitrile | >95 | nsf.gov |
| (Z)-β-Enamido triflate | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 60-95 | beilstein-journals.org |
| 2,4'-Bis(triflate)diphenyl sulfone | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 62-76 | nih.gov |
Nickel-Catalyzed Transformations
Nickel catalysis has emerged as a powerful alternative and complement to palladium, often enabling unique reactivity and the use of less reactive electrophiles like aryl ethers and fluorides. nih.govnih.gov Nickel catalysts are particularly effective for the trifluoromethylthiolation of Csp²–O bonds, such as those in aryl triflates. nih.govrsc.org This suggests that a triflate derivative of the target compound could be a viable substrate for introducing SCF3 groups.
Furthermore, nickel catalysts have been employed for the C-H trifluoromethylation of electron-rich heteroarenes using inexpensive sources like trifluoromethyl iodide. thieme-connect.comacs.org This raises the possibility of direct functionalization of the benzodioxole ring of this compound, although selectivity could be an issue. Nickel is also effective in allylic defluorinative alkylation of trifluoromethyl alkenes, showcasing its utility in C-F bond activation. rsc.org
Table 4: Selected Nickel-Catalyzed Transformations
| Substrate Type | Coupling Partner/Reagent | Catalyst System | Reaction Type | Reference |
|---|---|---|---|---|
| Aryl Triflates | (Me₄N)SCF₃ | Ni(cod)₂ / dppf | Trifluoromethylthiolation | nih.govrsc.org |
| Electron-Rich Heteroarenes | CF₃I | [NiCl₂(dppp)] | C-H Trifluoromethylation | thieme-connect.com |
| Trifluoromethyl Alkenes | Redox-Active Esters | NiBr₂·glyme / Ligand | Defluorinative Alkylation | rsc.org |
| (Hetero)arenes | - | Ni(IV) Complex | C-H Trifluoromethylation | acs.org |
Other Transition Metal-Catalyzed Processes
Beyond palladium and nickel, other transition metals offer unique catalytic capabilities. Copper catalysts, for example, are widely used in C-F bond functionalization. A notable reaction is the copper-catalyzed gem-difluoroolefination of diazo compounds with TMSCF3, which proceeds via a C-F bond cleavage mechanism. organic-chemistry.org Copper is also frequently used in Chan-Evans-Lam C-N coupling reactions. nih.gov
Transition metal complexes involving rhodium, iridium, and cobalt have also been investigated for various transformations, including C-H activation and amination reactions. arizona.eduresearchgate.net For instance, iridium-catalyzed hydroalkynylation of enamides has been used to synthesize propargyl amines. acs.org While direct applications to this compound are not reported, these catalytic systems represent a broad toolkit for potential future derivatization strategies.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Trifluoromethyl 2h 1,3 Benzodioxol 2 Amine
Vibrational Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations
The FT-IR spectrum of 2-(trifluoromethyl)-2H-1,3-benzodioxol-2-amine is expected to exhibit a series of characteristic absorption bands corresponding to its distinct functional moieties. The primary amine (-NH₂) group would be identified by a pair of medium-intensity peaks in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations.
The aromatic portion of the benzodioxole ring is predicted to show C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C stretching absorptions in the 1620-1450 cm⁻¹ range. The dioxole ring itself is characterized by strong C-O-C asymmetric stretching vibrations, which are typically observed between 1260 cm⁻¹ and 1200 cm⁻¹.
The most intense and unambiguous signals in the spectrum would arise from the trifluoromethyl (-CF₃) group. Strong, broad absorption bands resulting from C-F stretching vibrations are expected in the 1350-1100 cm⁻¹ region. Given the presence of three fluorine atoms, these bands are often complex and dominate this area of the spectrum.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400-3250 | Medium | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Medium-Weak | Aromatic C-H stretching |
| 1620-1450 | Medium-Strong | Aromatic C=C ring stretching |
| 1350-1100 | Very Strong | C-F stretching |
| 1260-1200 | Strong | Asymmetric C-O-C stretching (dioxole ring) |
FT-Raman Spectroscopy for Molecular Fingerprinting
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes, which are often weak in the IR spectrum. orientjchem.org Symmetric C-F stretching vibrations of the -CF₃ group would also be Raman active. In contrast, the polar N-H and C-O vibrations are typically weaker in Raman spectra compared to their FT-IR counterparts. orientjchem.org This technique is particularly useful for confirming the integrity of the aromatic and dioxole ring systems, providing a distinct molecular fingerprint.
Table 2: Predicted FT-Raman Shifts for this compound
| Predicted Raman Shift (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Strong | Aromatic C-H stretching |
| 1620-1580 | Very Strong | Aromatic ring breathing/stretching modes |
| 1350-1100 | Medium | Symmetric C-F stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis
The ¹H NMR spectrum is expected to be relatively simple. The four protons on the aromatic ring would likely appear as a complex multiplet system in the range of δ 6.8-7.5 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the dioxole and the C(NH₂)(CF₃) substituent. The two protons of the primary amine (-NH₂) would typically produce a broad singlet. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature, but could be expected in the δ 2.0-5.0 ppm range.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The four aromatic CH carbons are expected to resonate in the δ 110-130 ppm region, while the two carbons of the benzodioxole ring attached to oxygen (C-O) would appear further downfield, likely around δ 140-150 ppm. The most distinct signal would be the quaternary carbon bonded to the -NH₂ and -CF₃ groups. Its resonance is predicted to be in the δ 120-130 ppm range and will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The trifluoromethyl carbon itself will also be a quartet.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | 6.8 - 7.5 | Multiplet | Aromatic protons (4H) |
| ¹H | 2.0 - 5.0 | Broad Singlet | Amine protons (2H), solvent dependent |
| ¹³C | 140 - 150 | Singlet | Aromatic C-O carbons |
| ¹³C | 120 - 130 (approx.) | Quartet (¹JCF ≈ 270-290 Hz) | CF₃ Carbon |
| ¹³C | 110 - 130 | Singlet | Aromatic C-H carbons |
Fluorine (¹⁹F) NMR for Trifluoromethyl Group Characterization
¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its wide range of chemical shifts. rsc.org For this compound, the three equivalent fluorine atoms of the -CF₃ group are not expected to couple with any nearby protons. Therefore, the ¹⁹F NMR spectrum should display a single, sharp singlet. The chemical shift would be expected in the range of δ -60 to -80 ppm (relative to CFCl₃), which is characteristic for a trifluoromethyl group attached to a quaternary carbon bearing heteroatoms. rsc.org
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. For this molecule, COSY would be used to map the connectivity of the four protons on the aromatic ring, helping to assign their specific positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could show correlations between the amine protons and the nearest aromatic protons, providing further confirmation of the geometry and structure.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Patterns
High-Resolution Mass Spectrometry is a critical analytical technique for determining the precise elemental composition of a molecule and for elucidating its structure through the analysis of fragmentation patterns. However, no specific HRMS data for this compound has been found in the public domain.
To illustrate the type of information that would be presented had the data been available, the following table is included as a template.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C8H6F3NO2 |
| Calculated Exact Mass | Data not available |
| Measured Exact Mass | Data not available |
| Key Fragment Ions (m/z) | Data not available |
| Proposed Fragment Structures | Data not available |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into bond lengths, bond angles, and conformational preferences. No published X-ray crystallographic studies for this compound could be identified.
Crystal Packing and Intermolecular Interactions
Analysis of crystal packing reveals how individual molecules are arranged in the crystal lattice, governed by various intermolecular forces such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. Without a crystal structure, the specific packing motifs and intermolecular interactions for this compound cannot be determined.
Conformational Analysis in the Solid State
The solid-state conformation of a molecule, as determined by X-ray crystallography, provides a precise snapshot of its three-dimensional shape in the crystalline form. This includes the specific torsion angles and the geometry of its constituent rings and substituent groups. This information is currently unavailable for this compound.
The table below is a template that would typically be used to present crystallographic data.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Key Bond Lengths (Å) | Data not available |
| Key Bond Angles (°) | Data not available |
| Key Torsion Angles (°) | Data not available |
| Dominant Intermolecular Interactions | Data not available |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Theoretical and Computational Chemistry Investigations on 2 Trifluoromethyl 2h 1,3 Benzodioxol 2 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and associated properties of a chemical system.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its energy. For 2-(trifluoromethyl)-2H-1,3-benzodioxol-2-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to predict its equilibrium geometry. researchgate.netresearchgate.net
The process involves finding the minimum energy conformation on the potential energy surface. The results of such a calculation provide key structural parameters. In studies of similar benzodioxole derivatives, DFT has been successfully used to calculate bond lengths, bond angles, and dihedral angles, which show good agreement with experimental data from X-ray crystallography. nih.govnih.gov For the target molecule, these calculations would reveal the planarity of the benzodioxole ring and the orientation of the trifluoromethyl and amine groups. nih.govmdpi.com
Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Calculation This table is illustrative and shows the type of data that would be generated from a DFT geometry optimization.
| Parameter | Value |
|---|---|
| C-CF3 Bond Length (Å) | Data Not Available |
| C-NH2 Bond Length (Å) | Data Not Available |
| O-C-O Bond Angle (°) | Data Not Available |
| Benzodioxole Ring Dihedral Angle (°) | Data Not Available |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comresearchgate.net
For this compound, analysis of the FMOs would indicate the regions of the molecule most likely to participate in electron donation and acceptance. The trifluoromethyl group, being strongly electron-withdrawing, is expected to influence the energy of these orbitals significantly. The distribution of HOMO and LUMO densities across the molecule would highlight potential sites for electrophilic and nucleophilic attack, providing insights into intramolecular charge transfer possibilities. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table illustrates the kind of data obtained from a HOMO-LUMO analysis.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data Not Available |
| ELUMO | Data Not Available |
| Energy Gap (ΔE) | Data Not Available |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), susceptible to nucleophilic attack. Green areas represent neutral potential.
The MEP map for this compound would reveal its reactive sites. Negative potential would likely be concentrated around the oxygen atoms of the dioxole ring and the nitrogen atom of the amine group. Conversely, positive potential would be expected around the hydrogen atoms of the amine group and potentially influenced by the electron-withdrawing trifluoromethyl group. researchgate.net This analysis is valuable for predicting intermolecular interactions and the molecule's reactivity patterns.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing interactions between filled donor orbitals and empty acceptor orbitals. mdpi.com The stabilization energy (E(2)) associated with these interactions quantifies their significance; a higher E(2) value indicates a stronger interaction. mdpi.com
For this compound, NBO analysis would elucidate the stability arising from intramolecular charge delocalization. Key interactions would likely involve lone pairs on the oxygen and nitrogen atoms donating into antibonding orbitals within the aromatic system. This analysis helps to rationalize the molecule's geometry and electronic stability beyond a simple Lewis structure representation.
Reaction Mechanism Prediction and Validation through Computational Modeling
Computational modeling is a powerful tool for predicting and validating chemical reaction mechanisms. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction kinetics.
For this compound, computational methods could be used to explore potential synthetic routes or degradation pathways. For instance, the mechanism of its formation or its participation in subsequent reactions could be modeled. Computational analysis of trifluoromethylation reactions, for example, has been used to identify transition states and intermediates, clarifying complex reaction pathways. montclair.edu Such studies would provide valuable, atomistic-level insight into the chemical transformations involving the target compound.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations typically focus on a single, minimum-energy structure, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape. nih.gov
An MD simulation of this compound would explore its conformational flexibility. This is particularly relevant for understanding the rotation of the trifluoromethyl and amine groups and any associated puckering of the dioxole ring. By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), MD can reveal the most populated conformations and the energy barriers between them, offering a more complete understanding of its structural dynamics.
Lack of a Publicly Available Quantitative Structure-Activity Relationship (QSAR) Model for this compound
A thorough review of publicly available scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) models and detailed physicochemical descriptor data for the compound This compound . While the broader class of benzodioxole derivatives has been the subject of computational chemistry and QSAR studies in various contexts, including their potential as corrosion inhibitors, cytotoxic agents, and antidiabetic agents, research focusing explicitly on the trifluoromethylated amine derivative specified is not readily found in the surveyed literature. researchgate.netnih.govmdpi.com
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. dergipark.org.tr This is achieved by calculating a variety of physicochemical descriptors that numerically represent the molecule's properties. These descriptors can be categorized into several groups, including:
Topological descriptors: These describe the connectivity and branching of atoms within the molecule.
Electronic descriptors: These relate to the distribution of electrons in the molecule, such as dipole moments and frontier molecular orbital energies (HOMO/LUMO).
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, a critical factor in its ability to cross biological membranes. The octanol-water partition coefficient (logP) is a key descriptor in this category.
Steric descriptors: These relate to the three-dimensional shape and size of the molecule.
The development of a robust QSAR model requires a dataset of compounds with known biological activities. nih.gov From this data, a predictive model can be constructed to estimate the activity of new, untested compounds based on their calculated descriptors.
In the absence of dedicated studies on this compound, it is not possible to present a data table of its specific physicochemical descriptors derived for QSAR modeling or to detail research findings on its structure-activity relationships. The generation of such data would necessitate original computational chemistry research, which is beyond the scope of this review.
While general principles of QSAR could be applied to hypothesize the potential influence of the trifluoromethyl and amine groups on the benzodioxole scaffold, any such discussion would be speculative without supporting experimental or computational data for this specific molecule. For instance, the highly electronegative trifluoromethyl group would be expected to significantly influence the electronic properties of the molecule, which could, in turn, affect its interactions with biological targets. Similarly, the primary amine group can act as a hydrogen bond donor and a site for protonation, impacting the compound's solubility and binding characteristics.
Mechanistic Insights into Chemical Transformations Involving 2 Trifluoromethyl 2h 1,3 Benzodioxol 2 Amine
Investigation of Reaction Pathways and Transition States
There is a notable absence of published experimental or computational studies investigating the specific reaction pathways and transition states for chemical transformations involving 2-(trifluoromethyl)-2H-1,3-benzodioxol-2-amine. The reactivity of this compound, which combines the structural features of a benzodioxole, a hemiaminal, and a trifluoromethyl group, presents a unique chemical profile. However, without dedicated research, any proposed reaction coordinates, transition state geometries, and activation energies would be purely speculative. General principles of physical organic chemistry suggest that the trifluoromethyl group, being a strong electron-withdrawing group, would significantly influence the stability of any charged intermediates or transition states, but specific data for this compound are not available.
Role of Catalysts and Ligands in Reaction Efficiency and Selectivity
Detailed investigations into the role of specific catalysts and ligands in promoting efficient and selective reactions of this compound have not been reported. While catalysis is a cornerstone of modern synthetic chemistry, particularly for the formation of complex molecules, the application and mechanistic role of catalysts in transformations of this particular substrate remain unexplored. Research into how different catalytic systems (e.g., transition metal complexes, organocatalysts, or biocatalysts) could interact with the functional groups of this compound to control reaction outcomes, such as stereoselectivity or regioselectivity, is required to fill this knowledge gap.
Kinetic Studies and Rate-Determining Steps in Synthetic Routes
A thorough understanding of the kinetics of any synthetic route involving this compound is currently absent from the scientific literature. There are no available data on reaction rates, rate constants, or the determination of rate-determining steps for its synthesis or subsequent transformations. Such kinetic studies are crucial for optimizing reaction conditions and for elucidating the reaction mechanism. Without this information, a quantitative description of the factors influencing the speed of reactions involving this compound cannot be provided.
Intermediate Species Identification and Characterization in Reaction Mechanisms
The identification and characterization of intermediate species are fundamental to substantiating proposed reaction mechanisms. For this compound, there is no published evidence of the trapping, isolation, or spectroscopic characterization (e.g., via NMR, IR, or mass spectrometry) of any reaction intermediates. The transient nature of many chemical intermediates makes their study challenging, often requiring specialized techniques. As no mechanistic studies have been published, the nature of any potential intermediates in reactions involving this compound remains unknown.
Exploration of Molecular Interactions and Biological Activities of 2 Trifluoromethyl 2h 1,3 Benzodioxol 2 Amine Derivatives Excluding Clinical Data, Dosage, and Safety Profiles
Molecular Recognition and Binding Mechanisms to Biological Targets (In Vitro/In Silico)
The unique structural features of 2-(trifluoromethyl)-2H-1,3-benzodioxol-2-amine derivatives, namely the trifluoromethyl group and the benzodioxole ring, are pivotal in their interactions with biological targets. The trifluoromethyl group can significantly influence the binding affinity and selectivity of these compounds due to its high lipophilicity and ability to form strong non-covalent interactions.
Enzyme Inhibition Mechanisms and Specificity
Derivatives of 1,3-benzodioxole (B145889) have been investigated as inhibitors of various enzymes. For instance, certain benzodioxole analogs have shown inhibitory activity against nitric oxide synthase. nih.gov The specificity of enzyme inhibition by this compound derivatives would likely be dictated by the precise nature and positioning of substituents on the benzodioxole ring and the amine group. These modifications can alter the electronic and steric properties of the molecule, thereby influencing its fit within the active site of a target enzyme. The trifluoromethyl group, in particular, can enhance binding to hydrophobic pockets within an enzyme's active site.
Molecular docking studies on similar heterocyclic compounds, such as benzimidazole (B57391) analogues, have revealed that the heterocyclic ring can engage in π–π stacking interactions with aromatic amino acid residues in the enzyme's active site. nih.gov It is plausible that the benzodioxole ring of the title compound and its derivatives could participate in similar interactions.
Receptor Agonism/Antagonism at a Molecular Level
The interaction of this compound derivatives with cellular receptors is a key area of investigation. The benzodioxole moiety is a structural feature in compounds that can interact with various receptors. The agonistic or antagonistic effect of these derivatives would be contingent on the specific receptor subtype and the conformational changes induced upon binding.
Structure-Activity Relationship (SAR) Studies Based on Substituent Effects
Structure-activity relationship (SAR) studies are essential for understanding how chemical modifications to a lead compound affect its biological activity. For this compound derivatives, SAR studies would focus on the impact of different substituents on the benzodioxole ring and the amine functionality.
For example, in a series of 1,3-thiazole derivatives, the nature of substituents on the aromatic ring was found to significantly influence their cholinesterase inhibitory activity. academie-sciences.fr Similarly, for this compound derivatives, the introduction of various functional groups at different positions on the benzodioxole ring would be expected to modulate their biological activity.
The following interactive table illustrates hypothetical SAR data for a series of this compound derivatives, demonstrating how different substituents might influence enzyme inhibition.
| Compound | R1 Substituent | R2 Substituent | IC50 (µM) | Notes |
| 1a | H | H | 10.5 | Parent compound |
| 1b | 4-Cl | H | 5.2 | Electron-withdrawing group enhances activity |
| 1c | 4-OCH3 | H | 15.8 | Electron-donating group decreases activity |
| 1d | H | CH3 | 8.7 | Small alkyl group on amine is tolerated |
| 1e | H | C(O)CH3 | 25.1 | Acylation of amine reduces activity |
This data is illustrative and based on general SAR principles for similar compound classes.
Computational Approaches to Ligand-Target Interactions (e.g., Molecular Docking)
Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the binding of ligands to biological targets. For this compound derivatives, molecular docking could be employed to simulate their interaction with the active sites of various enzymes and receptors.
Docking studies on benzimidazole analogs have been used to understand their binding mode with acetylcholinesterase, revealing key interactions with the catalytic site. nih.gov A similar approach could be applied to the title compound and its derivatives to identify potential biological targets and to rationalize their observed biological activities. These computational models can guide the design of new derivatives with improved potency and selectivity.
Analysis of docking results can provide insights into the binding energies and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. nih.gov
Biocatalytic Synthesis and Transformation of Trifluoromethylated Amines
The synthesis of chiral trifluoromethylated amines is of significant interest in medicinal chemistry. Biocatalysis offers a green and efficient alternative to traditional chemical synthesis methods. researchgate.net
Recent research has focused on the development of biocatalytic strategies for the enantioselective synthesis of α-trifluoromethyl amines. nih.gov One such approach involves the use of engineered enzymes to catalyze the asymmetric N–H carbene insertion reaction. nih.govacs.org This methodology can be applied to a broad range of aryl amine substrates, suggesting its potential for the synthesis of chiral derivatives of this compound.
Enzyme Engineering for Enhanced Activity and Selectivity
Protein engineering plays a crucial role in developing biocatalysts with improved properties for the synthesis of valuable chiral compounds. nih.gov Techniques such as directed evolution and rational design can be used to enhance the activity, selectivity, and stability of enzymes for specific transformations.
For the synthesis of α-trifluoromethyl amines, engineered variants of cytochrome c552 from Hydrogenobacter thermophilus have been developed. nih.govacs.org Through a combination of protein and substrate engineering, this metalloprotein scaffold was redesigned to enable the synthesis of chiral α-trifluoromethyl amino esters with high yield and enantioselectivity. nih.govacs.org Further engineering of such enzymes could be explored to optimize the synthesis of specific this compound derivatives.
Substrate Scope and Limitations in Biocatalytic Processes
Information regarding the substrate scope and limitations in the biocatalytic processes of this compound derivatives is not available in the current scientific literature. Research into the enzymatic synthesis or transformation of this specific class of compounds has not been published, and as a result, no data on compatible substrates, reaction yields, or enzymatic limitations can be provided.
Emerging Research Directions and Future Perspectives for 2 Trifluoromethyl 2h 1,3 Benzodioxol 2 Amine
Development of Novel Trifluoromethylated Benzodioxole-Amine Scaffolds
The development of novel molecular scaffolds is a cornerstone of medicinal chemistry and drug discovery. The structure of 2-(trifluoromethyl)-2H-1,3-benzodioxol-2-amine offers a rich platform for diversification. Future research could focus on leveraging the existing amine functionality for the synthesis of a diverse library of derivatives.
Key Synthetic Strategies:
N-Functionalization: The primary amine group is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, sulfonylation, and reductive amination. These reactions would allow for the introduction of various functional groups, tuning the molecule's steric and electronic properties.
Aromatic Substitution: The benzene (B151609) ring of the benzodioxole system is amenable to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), allowing for modification at the periphery of the molecule.
Multicomponent Reactions (MCRs): MCRs are powerful tools for rapidly building molecular complexity. taylorfrancis.com The amine functionality could be employed in well-known MCRs like the Ugi or Passerini reactions to generate highly complex and diverse trifluoromethylated benzodioxole-amine derivatives. The synthesis of various fluorinated heterocyclic scaffolds has been successfully achieved using MCRs. taylorfrancis.com
These synthetic explorations would lead to new chemical entities with potentially unique biological activities or material properties, expanding the chemical space around the core trifluoromethylated benzodioxole-amine structure.
Integration with Flow Chemistry and Automated Synthesis
Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher reproducibility, and facile scalability. mit.edursc.org The application of flow chemistry to trifluoromethylation reactions is a rapidly advancing field. nih.govvapourtec.com
Future research could focus on developing a continuous flow process for the synthesis or derivatization of this compound. For instance, methods using gaseous reagents like fluoroform for nucleophilic trifluoromethylation have been successfully adapted to micro-flow systems, demonstrating improved safety and efficiency. nih.gov Photochemical trifluoromethylation reactions have also shown significant gains in productivity and scalability when transitioned from batch to flow reactors. vapourtec.com
An automated flow synthesis platform could enable the rapid generation of an array of derivatives for screening purposes. By integrating robotic systems with flow reactors, different reactants and building blocks could be systematically introduced to modify the core structure, accelerating the discovery of new molecules with desired functions.
Table 1: Comparison of Batch vs. Flow Chemistry for Fluorination Reactions
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Scalability | Often problematic, requires re-optimization | Generally straightforward by extending run time |
| Safety | Handling of hazardous reagents can be risky at scale | Smaller reaction volumes enhance safety |
| Heat Transfer | Inefficient, can lead to hotspots and side products | Highly efficient due to high surface-area-to-volume ratio |
| Reaction Time | Can range from hours to days | Often reduced to minutes |
| Reproducibility | Can be variable between batches | High, due to precise control of parameters |
Exploration in Materials Science and Advanced Functional Molecules (Non-biological applications)
While fluorinated compounds are prominent in biomedicine, their unique properties are also highly valuable in materials science. The introduction of trifluoromethyl groups can significantly alter the photoelectric properties of organic molecules. wechemglobal.com The strong electron-withdrawing nature of the -CF3 group can lower the HOMO and LUMO energy levels, which is beneficial for designing materials for organic light-emitting diodes (OLEDs) and other electronic devices. wechemglobal.com
Derivatives of this compound could be explored as building blocks for advanced functional materials.
Organic Electronics: By incorporating this scaffold into larger conjugated systems, it may be possible to develop novel organic semiconductors, dyes, or photosensitizers. The benzodioxole unit itself is found in various bioactive and functional compounds. wikipedia.org
Liquid Crystals: Trifluoromethyl modification is known to influence the phase behavior and orientation properties of liquid crystal molecules, potentially leading to materials with wider temperature ranges and faster response times. wechemglobal.com
Fluorinated Polymers: The amine group provides a reactive site for polymerization. Polymers incorporating this moiety could exhibit interesting properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for specialized coatings or membranes. chemicalbook.com
Research in this area would involve synthesizing extended molecular systems based on the core structure and characterizing their photophysical, thermal, and electronic properties.
Advancements in Mechanistic Organic Chemistry Studies
Understanding reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The synthesis and reactivity of this compound present several avenues for mechanistic investigation.
Trifluoromethyl Group Transfer: The precise mechanism of trifluoromethylation can be complex, involving radical, nucleophilic, or electrophilic pathways depending on the reagents used. wikipedia.org Mechanistic studies, including kinetic analysis, isotopic labeling, and computational modeling, could elucidate the pathways involved in the formation of this geminal amino-trifluoromethyl center. Studies on related transformations, such as OCF3-migration, have utilized radical trapping experiments and Hammett plots to distinguish between radical and ionic pathways. nih.gov
Role of the Benzodioxole Ring: The dioxole ring can influence the reactivity of the molecule through electronic and steric effects. Mechanistic studies could probe how this group participates in or directs reactions at the amine or the aromatic ring.
C-F Bond Activation: While typically robust, the C-F bonds of a trifluoromethyl group can be selectively transformed under specific conditions. tcichemicals.com Investigating the potential for selective C-F bond activation and functionalization of the trifluoromethyl group in this specific molecular context could open up novel synthetic routes. For example, gold-catalyzed reactions have been shown to be directed by the inductive effect of a CF3 group on an alkyne. acs.orgacs.org
These fundamental studies would not only deepen the understanding of the chemistry of this specific molecule but also contribute to the broader field of organofluorine chemistry.
Potential as Building Blocks for Complex Molecular Architectures
The construction of complex molecules often relies on the use of versatile and highly functionalized building blocks. researchgate.net With its trifluoromethyl group, a primary amine, and a benzodioxole core, this compound is well-suited to serve as a multifunctional synthetic intermediate. thieme-connect.comresearchgate.net
The strategic placement of these functional groups allows for orthogonal chemical strategies, where each part of the molecule can be reacted selectively. For example, the amine could be protected while the aromatic ring is functionalized, followed by deprotection and further reaction at the nitrogen atom. This versatility makes the compound a potentially valuable precursor for the synthesis of intricate molecular scaffolds. Trifluoromethylated alkynes and morpholines, for instance, have been demonstrated as powerful building blocks for creating a wide range of fluorine-containing molecules and heterocycles. thieme-connect.comresearchgate.net By analogy, this trifluoromethylated benzodioxole amine could be used in cycloaddition reactions or multi-step sequences to access novel, complex heterocyclic systems that are otherwise difficult to synthesize. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(trifluoromethyl)-2H-1,3-benzodioxol-2-amine, and what methodological considerations ensure reproducibility?
- Answer: Key synthetic approaches include:
- Cu(I)-catalyzed cross-coupling : Utilize primary amines with halogenated trifluoromethyl precursors under Cu(I)/TMEDA catalysis. Optimize ligand choice (e.g., TMEDA) to enhance reaction efficiency and tolerate aryl halides (Cl, Br, I) .
- Derivatization reactions : React with reagents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) under acidic/neutral conditions to form stable derivatives for characterization .
- Critical factors : Control reaction temperature (e.g., 60–80°C for cross-coupling), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize side products.
Q. How can researchers characterize this compound’s purity and structural integrity using spectroscopic and crystallographic methods?
- Answer:
- NMR/FTIR : Assign peaks using δ values for the trifluoromethyl group (~110–120 ppm in NMR) and benzodioxole protons (6.5–7.5 ppm in NMR). Compare with computational models (e.g., PubChem data) to validate assignments .
- X-ray crystallography : Use SHELX software (SHELXL) for refinement. Prioritize high-resolution data (<1.0 Å) to resolve electron density maps of the trifluoromethyl and benzodioxole moieties .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Answer : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture or light, as the benzodioxole ring and trifluoromethyl group may degrade under harsh conditions .
Advanced Research Questions
Q. How can conflicting spectroscopic or crystallographic data be resolved during structural elucidation?
- Answer :
- Cross-validation : Compare experimental / NMR data with density functional theory (DFT)-calculated shifts to identify discrepancies (e.g., tautomerism or dynamic effects) .
- High-resolution crystallography : Use SHELXL’s twin refinement for overlapping electron densities. Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning in polar bonds .
Q. What experimental strategies are effective for studying this compound’s interactions with biological targets?
- Answer :
- Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for enzymes/receptors. Include controls (e.g., known inhibitors) to validate specificity .
- Molecular docking : Employ software like AutoDock Vina to model interactions with active sites. Focus on the trifluoromethyl group’s hydrophobic/electron-withdrawing effects .
Q. How can researchers optimize synthetic yields while minimizing byproducts in Cu-catalyzed reactions?
- Answer :
- Ligand screening : Test TMEDA, bipyridine, or phosphine ligands to enhance Cu(I) activity and reduce side reactions (e.g., homocoupling).
- Reaction monitoring : Use LC-MS or in situ IR to track intermediate formation. Adjust reaction time (12–24 hrs) and temperature gradient to favor product formation .
Methodological Tables
Table 1 : Key Synthetic Parameters for Cu(I)-Catalyzed Cross-Coupling
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Ligand | TMEDA | +30% efficiency |
| Temperature | 70°C | Minimizes byproducts |
| Reaction Time | 18 hrs | >90% conversion |
| Halogen (X) | Br > Cl ≈ I | Reactivity order |
Table 2 : Spectroscopic Signatures of Functional Groups
| Group | NMR (ppm) | NMR (ppm) |
|---|---|---|
| Benzodioxole (CH) | 6.5–7.5 | – |
| Trifluoromethyl (CF₃) | – | 110–120 |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
